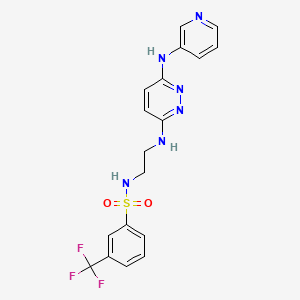

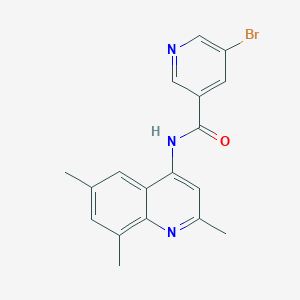

![molecular formula C8H12BrF B2417955 2-(Bromomethyl)-2-fluorospiro[3.3]heptane CAS No. 2384777-23-3](/img/structure/B2417955.png)

2-(Bromomethyl)-2-fluorospiro[3.3]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

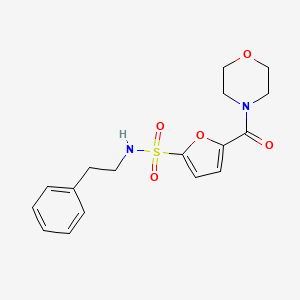

2-(Bromomethyl)-2-fluorospiro[3.3]heptane, commonly known as BMSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMSH is a spirocyclic compound that belongs to the class of halogenated compounds. It has a unique structural arrangement that makes it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Radical Generation and Rearrangement

- Spiro[3.3]heptan-3-yl radicals, closely related to 2-(Bromomethyl)-2-fluorospiro[3.3]heptane, were generated and observed via spectroscopy. These radicals showed structural similarities to cyclobutyl radicals and underwent rearrangements at temperatures above 290 K (Roberts, Walton, & Maillard, 1986).

Stability of Spirocyclopropanated Cations

- Studies on the relative stabilities of spirocyclopropanated cyclopropyl cations, which are structurally similar to the spiro[3.3]heptane framework, showed that the presence of spiro-annelated three-membered rings stabilizes cyclopropyl cations against ring opening under solvolysis conditions (Kozhushkov et al., 2003).

Coordination Chemistry with Transition Metals

- Chalcogen-containing spirocycles, including spiro[3.3]heptane, were used as molecular rigid rod ligands in coordination reactions with transition metal complexes. This study highlights the structural and magnetic properties of these complexes (Petrukhina et al., 2005).

Asymmetric Synthesis and Resolution

- Asymmetric synthesis of spiro[3.3]heptane derivatives with axial chirality was achieved, demonstrating the potential of these compounds in stereoselective synthesis (Naemura & Furutani, 1990).

Skeletal Reorganization in Organic Chemistry

- Benzofused spiro[3.3]heptanes underwent skeletal reorganization via rhodium(I) catalysis. This process involved sequential carbon-carbon bond oxidative addition and β-carbon elimination (Matsuda, Yuihara, & Kondo, 2016).

Synthesis of Fluorinated Building Blocks

- The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif was explored. These compounds could be useful in medicinal chemistry due to their unique three-dimensional shape and pattern of fluorine substitution (Chernykh et al., 2016).

Chemical Transformation under Basic Conditions

- The transformation of 3-bromo-2,2-bis(bromomethyl)propanol, closely related to 2-(Bromomethyl)-2-fluorospiro[3.3]heptane, was investigated under basic conditions, revealing insights into the decomposition and reaction kinetics in aqueous solutions (Ezra et al., 2005).

Propiedades

IUPAC Name |

2-(bromomethyl)-2-fluorospiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrF/c9-6-8(10)4-7(5-8)2-1-3-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCSYQOQKUBJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-2-fluorospiro[3.3]heptane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

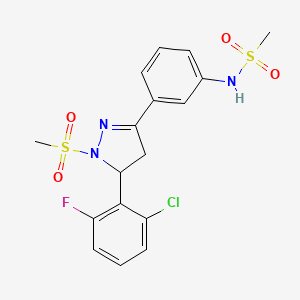

![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)

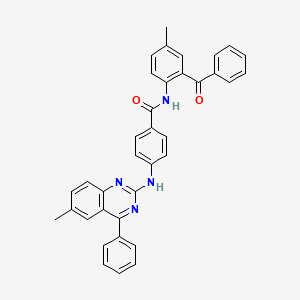

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2417887.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2417892.png)

![3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2417893.png)

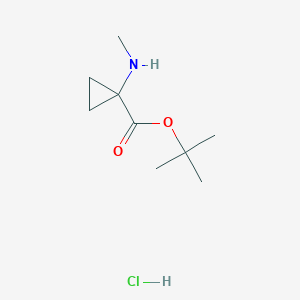

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)